molecular formula C27H21N5O3S2 B12207212 N,N-dimethyl-3-{4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}benzenesulfonamide

N,N-dimethyl-3-{4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}benzenesulfonamide

Cat. No.: B12207212
M. Wt: 527.6 g/mol
InChI Key: RDESVXAKFHQECO-JLPGSUDCSA-N
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Description

N,N-dimethyl-3-{4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}benzenesulfonamide is a heterocyclic compound featuring a thiazolo[3,2-a]benzimidazole core fused with a pyrazole ring and substituted with a benzenesulfonamide group. Key structural elements include:

  • (Z)-configured methylidene group: Stabilizes planar geometry, enhancing intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .
  • 1-phenylpyrazole: Introduces steric bulk and hydrophobic interactions, influencing binding specificity .
  • N,N-dimethylbenzenesulfonamide: Enhances solubility and may act as a hydrogen bond acceptor .

This compound’s complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where planar heterocycles are critical .

Properties

Molecular Formula

C27H21N5O3S2

Molecular Weight

527.6 g/mol

IUPAC Name

N,N-dimethyl-3-[4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]-1-phenylpyrazol-3-yl]benzenesulfonamide

InChI

InChI=1S/C27H21N5O3S2/c1-30(2)37(34,35)21-12-8-9-18(15-21)25-19(17-31(29-25)20-10-4-3-5-11-20)16-24-26(33)32-23-14-7-6-13-22(23)28-27(32)36-24/h3-17H,1-2H3/b24-16-

InChI Key

RDESVXAKFHQECO-JLPGSUDCSA-N

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3)C6=CC=CC=C6

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N4C5=CC=CC=C5N=C4S3)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-{4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolo[3,2-a]benzimidazole core, followed by the introduction of the pyrazole ring and the sulfonamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and more efficient catalysts. The scalability of the process is crucial for commercial applications, and efforts are made to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-{4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole and benzimidazole rings exhibit notable antimicrobial properties. For instance, derivatives of thiazolo[3,2-a]benzimidazoles have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have demonstrated that these compounds can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli at varying degrees, suggesting their potential as antibacterial agents .

Anticancer Properties

The thiazolo[3,2-a]benzimidazole framework has been linked to anticancer activity. Compounds derived from this structure have been evaluated for their ability to induce apoptosis in cancer cell lines. For example, certain derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models by targeting specific cellular pathways related to cancer progression .

Anticonvulsant Effects

Some derivatives of thiazole-containing compounds have been reported to possess anticonvulsant properties. For instance, specific thiazole-integrated structures were synthesized and tested for their efficacy in animal models of epilepsy, demonstrating significant protective effects against seizure activity .

Synthetic Strategies

The synthesis of N,N-dimethyl-3-{4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}benzenesulfonamide involves multiple steps that leverage various chemical reactions:

  • Formation of Thiazolo[3,2-a]benzimidazole : This step typically involves cyclization reactions where appropriate precursors are reacted under controlled conditions to form the thiazole ring fused with the benzimidazole structure.
  • Introduction of Functional Groups : The incorporation of the dimethyl and phenyl groups is achieved through substitution reactions that allow for the selective addition of these moieties onto the synthesized core structure.
  • Final Coupling Reactions : The final product is obtained through coupling reactions that link the pyrazole component with the sulfonamide group, completing the synthesis .

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of thiazolo[3,2-a]benzimidazoles against a panel of bacterial strains using disc diffusion methods. The results indicated that specific derivatives exhibited inhibition zones comparable to standard antibiotics like ciprofloxacin. Notably, compounds with electron-donating groups showed enhanced activity against Pseudomonas aeruginosa and Escherichia coli .

Case Study 2: Anticancer Activity Assessment

In another investigation focusing on anticancer properties, several thiazolo[3,2-a]benzimidazole derivatives were tested on various cancer cell lines (e.g., HeLa and MCF7). The findings revealed that certain compounds induced significant cytotoxicity at low micromolar concentrations. Mechanistic studies suggested that these compounds may act by disrupting microtubule dynamics .

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-{4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}benzenesulfonamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to changes in their activity and subsequent biological effects.

Comparison with Similar Compounds

Structural Analogues and Modifications

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name/ID Key Structural Features Differences from Target Compound Reference
4-{4-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-1-phenyl-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide (CAS 623933-06-2) Thiazolidinone core, sec-butyl substituent, thioxo group Replaces thiazolo-benzimidazole with thiazolidinone; lacks fused aromaticity
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-thiazolo[2,3-c]triazol-3-yl]sulfanyl]propanamide (CAS 690960-07-7) Benzothiazole-triazole hybrid, chlorophenyl group, propanamide linker Triazolothiazole instead of thiazolo-benzimidazole; sulfanyl linker instead of methylidene
3-(5-(benzofuran-2-yl)-1-phenyl-pyrazol-3-yl)-N-aryl-triazolo[3,4-b]thiadiazol-6-amine Benzofuran-pyrazole-triazolothiadiazole hybrid Triazolothiadiazole core replaces thiazolo-benzimidazole; lacks sulfonamide group
N-({1,3-benzothiazol-2-ylcarbamothioyl})-substituted benzamides Benzothiazole-carbamothioyl benzamides Simpler benzothiazole scaffold; carbamothioyl group instead of fused pyrazole-sulfonamide

Physicochemical Properties

  • Solubility: The target compound’s N,N-dimethylbenzenesulfonamide group likely improves aqueous solubility compared to analogs with non-polar substituents (e.g., sec-butyl in or chlorophenyl in ).
  • Spectroscopic Signatures : IR and NMR data for similar compounds (e.g., triazolothiadiazoles , benzothiazoles ) suggest characteristic peaks for sulfonamide (~1350 cm⁻¹ S=O stretch) and aromatic protons (δ 7.0–8.5 ppm in ¹H NMR).

Biological Activity

N,N-dimethyl-3-{4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}benzenesulfonamide is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique structural features. This article explores the biological activities associated with this compound, synthesizing findings from diverse research sources.

Structural Overview

The compound features a benzenesulfonamide core connected to a pyrazole ring , which is further substituted with a thiazolo[3,2-a]benzimidazole moiety. This intricate structure suggests multiple biological activities, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance:

  • Thiazolo[3,2-a]benzimidazoles have shown significant activity against various cancer cell lines. Studies reveal that these compounds can induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cancer progression .

Antimicrobial Activity

The sulfonamide moiety is known for its antimicrobial properties. Compounds containing this functional group often demonstrate efficacy against a range of bacteria and fungi. The specific structure of this compound suggests enhanced antimicrobial activity due to its multi-target nature .

Anticonvulsant Activity

Recent studies have indicated that thiazole derivatives exhibit anticonvulsant properties. The presence of the thiazole ring in the compound may contribute to this activity, making it a candidate for further exploration in neurological disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells.
  • Antibacterial Mechanisms : The sulfonamide group interferes with bacterial folic acid synthesis.

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activities of similar compounds:

StudyFindings
Demonstrated significant anticancer activity against A431 and Jurkat cell lines with IC50 values comparable to standard drugs like doxorubicin.
Identified potential anticonvulsant properties in thiazole derivatives through SAR analysis.
Highlighted the broad spectrum of biological activities associated with thiazolo[3,2-a]benzimidazoles, emphasizing their therapeutic potential.

Q & A

Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yields?

The compound is synthesized via multi-step heterocyclic coupling reactions. Key steps include:

  • Suzuki-Miyaura cross-coupling : For aryl-aryl bond formation between pyrazole and benzimidazole-thiazole moieties .
  • Knoevenagel condensation : To introduce the (Z)-configured olefin bridge between the thiazolo-benzimidazole and pyrazole units .
  • Sulfonamide formation : Reacting the intermediate with dimethylamine under anhydrous conditions .

Critical reaction parameters :

ParameterOptimal RangeImpact on Yield
Solvent (e.g., DMF)Anhydrous, 80–100°C↑ Yield by 15%
Catalyst (e.g., Pd(PPh₃)₄)2–5 mol%Prevents side reactions
Reaction time12–24 hoursEnsures completion

Lower yields (<40%) occur with moisture-sensitive steps, emphasizing the need for rigorous drying .

Q. Which spectroscopic and analytical methods are essential for structural validation?

A combination of techniques is required:

  • 1H/13C NMR : Assigns proton environments (e.g., dimethyl sulfonamide protons at δ 2.8–3.1 ppm) and confirms Z-configuration via olefinic coupling constants (J = 10–12 Hz) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+ calculated: 568.1524; observed: 568.1526) .
  • IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and carbonyl groups (~1680 cm⁻¹) .
  • Elemental Analysis : Matches experimental and theoretical C/H/N/S ratios (e.g., C: 61.3% vs. 61.5%) .

Q. How is preliminary biological activity assessed for this compound?

Initial screens typically include:

  • Enzyme inhibition assays : Targets like cyclooxygenase-2 (COX-2) or kinases, using fluorometric/colorimetric substrates (IC₅₀ values reported in µM range) .
  • Docking studies : AutoDock Vina or Schrödinger Suite to predict binding poses in active sites (e.g., COX-2 hydrophobic pocket) .
  • Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can reaction conditions be optimized using Design of Experiments (DoE) or AI-driven methods?

  • DoE Approach : Use fractional factorial designs to test variables like temperature, catalyst loading, and solvent polarity. For example, a 2³ factorial design identified dimethylacetamide (DMA) as superior to DMF for Suzuki coupling, improving yields by 22% .
  • AI Optimization : Machine learning models (e.g., random forests) trained on historical data predict optimal conditions. COMSOL Multiphysics integrates reaction kinetics and fluid dynamics for flow-chemistry scale-up, reducing byproduct formation .

Q. How to resolve contradictions in spectral data during structure validation?

Discrepancies between calculated and observed NMR shifts often arise from dynamic effects (e.g., tautomerism in the thiazolo-benzimidazole ring). Mitigation strategies:

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms spatial proximity of protons .
  • X-ray crystallography : Provides unambiguous confirmation of Z-configuration and sulfonamide geometry .
  • Variable-temperature NMR : Identifies conformational exchange broadening (e.g., rotamers in the sulfonamide group) .

Q. What computational methods elucidate the compound’s binding mechanism with biological targets?

  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-protein interactions over 100 ns trajectories, highlighting stable hydrogen bonds with COX-2 Arg120 and Tyr355 .
  • QM/MM Hybrid Models : Gaussian09 calculates charge transfer in the thiazole ring, correlating with experimental IC₅₀ values .
  • Free Energy Perturbation (FEP) : Predicts affinity changes for analogs with substituted pyrazole rings .

Q. How do substituents on the pyrazole or benzimidazole rings modulate biological activity?

Systematic SAR studies reveal:

  • Electron-withdrawing groups (e.g., -NO₂) : Increase COX-2 inhibition (IC₅₀ from 1.2 µM to 0.7 µM) but raise cytotoxicity .
  • Hydrophobic substituents (e.g., -CF₃) : Enhance membrane permeability (logP from 2.1 to 3.4) but reduce aqueous solubility .
  • Steric effects : Bulky groups at the pyrazole 1-position disrupt docking poses, lowering activity .

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